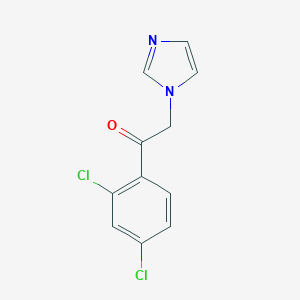

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Description

The exact mass of the compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEYBUZMILPYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196862 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46503-52-0 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46503-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046503520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS number 46503-52-0 properties

CAS Registry Number: 46503-52-0 Common Aliases: 2',4'-Dichloro-2-(imidazol-1-yl)acetophenone; Miconazole Impurity B; Econazole Ketone.[1][2]

Executive Summary

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is the critical pharmacophore backbone for the imidazole class of antifungals , including Miconazole, Econazole, and Isoconazole.[1][2] Functioning as the primary electrophilic intermediate, its structural value lies in the C2-linked imidazole ring combined with a 2,4-dichlorophenyl lipophilic tail .[1][2] This specific geometric arrangement is essential for the downstream inhibition of fungal lanosterol 14α-demethylase (CYP51).[1][2]

This guide details the physicochemical properties, synthetic utility, and a validated reduction protocol for converting this ketone into its bioactive alcohol form—a necessary step in API (Active Pharmaceutical Ingredient) synthesis.[1][2]

Physicochemical Identity & Profile

The ketone functionality of CAS 46503-52-0 makes it significantly more reactive than its downstream alcohol derivatives.[1][2] Researchers must distinguish between the ethanone (ketone, CAS 46503-52-0) and the ethanol (alcohol, CAS 24155-42-8), as their melting points and solubilities differ drastically.[1][2]

Table 1: Critical Physicochemical Data

| Property | Specification | Technical Note |

| Molecular Formula | C₁₁H₈Cl₂N₂O | Halogenated aromatic ketone.[1][2] |

| Molecular Weight | 255.10 g/mol | Suitable for fragment-based drug design.[1][2] |

| Melting Point | 76 – 78 °C | Critical Distinction: The corresponding alcohol melts at ~135°C. A melting point >80°C indicates significant reduction or impurity.[1][2] |

| Appearance | Off-white to pale orange solid | Coloration often arises from trace imidazole oxidation or iron contamination.[1][2] |

| Solubility | DCM, Methanol, Toluene, DMF | Poor water solubility (<0.1 mg/mL).[2] |

| pKa | ~6.0 (Imidazole nitrogen) | The imidazole ring allows for salt formation (e.g., nitrate, hydrochloride) to improve solubility.[2] |

| Stability | Moisture Sensitive | The alpha-carbon is acidic; prone to enolization under basic conditions.[1][2] |

Synthetic Utility & Pathway Architecture

The synthesis of antifungal azoles relies on the "Azole Insertion" followed by "Carbonyl Reduction."[1][2] CAS 46503-52-0 represents the product of the insertion phase.[1][2]

Mechanism of Formation

The standard industrial route involves the nucleophilic attack of imidazole on 2-bromo-2',4'-dichloroacetophenone .[1][2] This SN2 reaction is thermodynamically driven but requires careful pH control to prevent di-substitution or polymerization.[1][2]

Figure 1: Synthetic pathway illustrating the nucleophilic substitution forming the target ketone and its downstream utility.[1][2][3][4][5]

Validated Experimental Protocol: Carbonyl Reduction

Objective: Conversion of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (The Miconazole Alcohol).

Rationale: The ketone itself lacks high affinity for CYP51.[1][2] The hydroxyl group generated in this step mimics the oxygen of the lanosterol intermediate, making this reduction the most critical step in establishing biological activity.[1][2]

Reagents & Materials

-

Substrate: 10.0 g CAS 46503-52-0 (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH₄) (0.6 eq) – Excess is avoided to prevent over-reduction side products.[1][2]

Step-by-Step Methodology

-

Solvation: Dissolve 10.0 g of the ketone in 100 mL of Methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0–5 °C using an ice bath.

-

Hydride Addition: Add NaBH₄ (0.9 g) portion-wise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2 hours.

-

Quenching: Cool back to 0 °C. Slowly add 1N HCl until pH reaches ~7.0 to destroy excess hydride.

-

Workup: Evaporate Methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL).[1][2]

-

Crystallization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Toluene/Hexane to yield white crystals.[1][2]

Figure 2: Operational workflow for the reduction of CAS 46503-52-0 to its active alcohol intermediate.

Analytical Characterization

To certify the identity of CAS 46503-52-0, the following spectral signatures must be present.

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectroscopy:

Safety & Handling (GHS Standards)

Signal Word: DANGER

-

Acute Toxicity (H301): Toxic if swallowed.[1][2][7] The imidazole moiety can interfere with human CYP450 enzymes at high systemic doses.[1][2]

-

Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[1][2][6] Azoles are known endocrine disruptors.[1][2]

-

Handling:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32232, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.[1][2] Retrieved from [Link][1][2]

-

Godefroi, E. F., Heeres, J., Van Cutsem, J., & Janssen, P. A. (1969). The preparation and antimycotic properties of derivatives of 1-phenethylimidazole.[1][2] Journal of Medicinal Chemistry, 12(5), 784-791.[1][2] (Foundational synthesis of Miconazole precursors).

Sources

- 1. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O | CID 32232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- | C11H10Cl2N2O | CID 853400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. 46503-52-0 CAS MSDS (1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 46503-52-0 | Benchchem [benchchem.com]

Physical and chemical properties of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

[1][2][3][4]

Executive Summary

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 46503-52-0) is a critical pharmaceutical intermediate used primarily in the synthesis of imidazole-based antifungal agents.[1][2] It serves as the direct precursor to Miconazole , Econazole , and Isoconazole , acting as the scaffold upon which the chiral alcohol functionality of these drugs is built.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis logic, chemical reactivity, and handling protocols for research and development applications.

Identity & Physical Properties[3][4][5]

Nomenclature & Identification[3]

-

IUPAC Name: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone[3][1][2]

-

Common Synonyms: 2',4'-Dichloro-2-(imidazol-1-yl)acetophenone; 1-(2,4-Dichlorophenacyl)imidazole[1]

-

Molecular Weight: 255.10 g/mol

Physicochemical Characterization

The ketone exists as a solid powder.[1] It is crucial to distinguish this intermediate from its downstream reduced alcohol derivative (CAS 24155-42-8), which has a significantly higher melting point.[1]

| Property | Value | Notes |

| Appearance | White to cream/beige powder | Darkens upon oxidation or prolonged light exposure.[1] |

| Melting Point | 76 – 78 °C | Recrystallized from ethyl ether or toluene [1].[1] |

| Boiling Point | ~441 °C (Predicted) | Decomposes before boiling at standard pressure.[1] |

| Density | 1.38 ± 0.1 g/cm³ | Predicted value based on structure packing.[1][6] |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate | Limited solubility in water; soluble in dilute acids (forms salts). |

| pKa | ~5.97 (Imidazole nitrogen) | Basic enough to form stable salts with mineral acids (HCl, HNO₃). |

Critical Distinction: Do not confuse with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8), which melts at 134–138 °C .[1] If your sample melts >130 °C, it has likely already been reduced or is the wrong material.[1]

Synthesis & Production Logic

Retrosynthetic Analysis

The most robust synthetic route involves the nucleophilic substitution of an

Pathway:

-

Bromination: 2,4-Dichloroacetophenone

-

Substitution:

-Bromo intermediate + Imidazole

Experimental Protocol: Synthesis from Phenacyl Bromide

Note: This protocol assumes the use of 2-bromo-1-(2,4-dichlorophenyl)ethanone as the starting material.[1]

Reagents:

-

2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq)[1]

-

Imidazole (2.5 eq) — Excess acts as base and nucleophile

-

Solvent: Dimethylformamide (DMF) or Toluene

-

Base (Optional if excess imidazole used): Potassium Carbonate (

)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (26.8 g, 0.1 mol) in DMF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0–5 °C. Slowly add Imidazole (17.0 g, 0.25 mol) portion-wise over 30 minutes. Exothermic reaction; control temperature to prevent polymerization.[1]

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]

-

Quench: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1][2]

-

Isolation: Filter the precipitate. Wash the cake with water (

mL) to remove excess imidazole and HBr salts.[1] -

Purification: Recrystallize the crude solid from Toluene or Ethyl Acetate/Hexane to yield off-white crystals (Yield: ~75–85%).

Visual Pathway (Graphviz)

Caption: Synthetic route from acetophenone precursor to the target ketone and subsequent reduction to the active pharmaceutical alcohol intermediate.[1]

Chemical Reactivity & Applications[3][4][8][9]

Key Reaction: Carbonyl Reduction

The primary utility of this ketone is its conversion to the corresponding alcohol, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .[1]

-

Reagent: Sodium Borohydride (

) or Potassium Borohydride ( -

Mechanism: Hydride transfer to the carbonyl carbon.[1]

-

Significance: This step generates the chiral center found in Miconazole.[1] The resulting alcohol melts at 134–138 °C [2].[1][2][4]

Salt Formation

The imidazole ring contains a basic nitrogen (N-3).[1]

-

Nitrate Salt: Often used for purification.[1] The ketone is dissolved in organic solvent, and concentrated

is added to precipitate the nitrate salt, which is highly crystalline and purifies easily.[1] -

Hydrochloride Salt: Formed using HCl gas in ether; useful for increasing water solubility for biological assays.[1]

Analytical Profile

For verification of the synthesized material, the following spectral characteristics are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

-

5.45 ppm (s, 2H): Methylene protons (

- 6.95, 7.15, 7.55 ppm (s, 1H each): Imidazole ring protons.

- 7.35 – 7.65 ppm (m, 3H): Aromatic protons of the 2,4-dichlorophenyl ring.

Infrared Spectroscopy (FT-IR)

Safety & Handling

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (H301) — Toxic if swallowed.[1]

-

Reproductive Toxicity: Category 2 (H361) — Suspected of damaging fertility or the unborn child.[1]

Handling Protocols:

-

Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] A P95 dust mask is recommended if handling large quantities of powder.[1]

-

Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent moisture absorption, which can cause clumping and hydrolysis over long periods.[1]

References

-

ChemSrc. (2025).[1][4] 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Physical Properties. Retrieved Jan 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 32232, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved Jan 31, 2026, from [Link]

-

Heeres, J., et al. (1979).[1] Antimycotic imidazoles.[1][2] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent.[1] Journal of Medicinal Chemistry, 22(8), 1003-1005. (Foundational chemistry for this class of intermediates).

Sources

- 1. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O | CID 32232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 3. 46503-52-0 CAS MSDS (1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis protocols, and its significant role in the creation of potent antifungal agents.

Introduction and Core Significance

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a substituted acetophenone derivative featuring a dichlorinated phenyl ring and an imidazole moiety. Its chemical architecture makes it a highly valuable precursor, primarily for the synthesis of azole-based antifungal drugs.[1][2][3] The presence of the dichlorophenyl group and the reactive ketone functional group are critical to its utility, allowing for straightforward chemical modifications.

This compound is not typically an end-product but rather a crucial stepping stone. Its most prominent application lies in its reduction to the corresponding alcohol, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, which serves as a direct intermediate for widely used antifungal medications like Miconazole and Econazole.[1][3] Furthermore, it is recognized as a known impurity and transformation product of the agricultural fungicide Imazalil.[4] Understanding the properties and synthesis of this ethanone derivative is therefore fundamental for chemists working on azole antifungal synthesis and for analytical scientists monitoring related impurities.

Molecular Structure and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific accuracy and reproducibility. The structural and identifying information for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is summarized below.

The molecular formula is C₁₁H₈Cl₂N₂O .[4][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone[4][5] |

| CAS Number | 46503-52-0[4][5] |

| Molecular Weight | 255.10 g/mol [4][5] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2[4][5] |

| InChIKey | YAEYBUZMILPYLT-UHFFFAOYSA-N[4][5] |

digraph "C11H8Cl2N2O" { graph [fontname="Arial", label="2D Structure of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone", fontsize=12, labelloc=t, width=6, height=4, dpi=72]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; C7 [label="C"]; O1 [label="O"]; C8 [label="CH₂"]; N1 [label="N"]; C9 [label="CH"]; C10 [label="CH"]; N2 [label="N"]; C11 [label="CH"];

// Define structure layout // Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on phenyl ring C2 -- Cl1; C4 -- Cl2; C1 -- C7 [len=1.5];

// Ketone group C7 -- O1 [style=double]; C7 -- C8;

// Imidazole ring C8 -- N1; N1 -- C9; C9 -- C10; C10 -- N2; N2 -- C11; C11 -- N1;

// Position nodes (example positioning) C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; Cl1 [pos="-2.4,0!"]; Cl2 [pos="0,4!"]; C7 [pos="0,-1.5!"]; O1 [pos="-1,-2.5!"]; C8 [pos="1.5,-2!"]; N1 [pos="2.8,-1.5!"]; C9 [pos="3.8,-2.3!"]; C10 [pos="4.5,-1.5!"]; N2 [pos="4,-0.5!"]; C11 [pos="3, -0.5!"];

// Suppress labels for carbon atoms in rings for standard representation C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; N1 [label="N"]; N2 [label="N"]; O1 [label="O"]; Cl1 [label="Cl"]; Cl2 [label="Cl"];

// Add explicit labels for clarity where needed node_C8 [label="CH₂", pos="1.5,-2.5!"]; node_C9 [label="CH", pos="3.8,-2.8!"]; node_C10 [label="CH", pos="5.0,-1.5!"]; node_C11 [label="CH", pos="2.5,0!"]; }

Caption: 2D molecular structure of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, purification strategies, and storage conditions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Off-white to orange solid powder | [6][7] |

| Melting Point | 76-78 °C | [7] |

| Boiling Point | 441.1 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.38 g/cm³ (Predicted) | [6][7] |

| pKa | 5.97 (Predicted, for the imidazolium ion) | [7] |

| Solubility | Data not widely available; expected to be soluble in polar organic solvents like methanol, DMSO. | [3] |

Synthesis and Mechanistic Insight

The primary value of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone lies in its role as a synthetic precursor. The most critical transformation it undergoes is the reduction of its ketone functional group to a secondary alcohol. This reaction is a cornerstone in the synthesis of numerous azole antifungal agents.

The choice of reducing agent is critical for this step. A mild, selective hydride donor is required to reduce the ketone without affecting the aromatic rings or the imidazole moiety. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are ideal for this purpose due to their excellent functional group tolerance, operational simplicity, and high yields.[3][8] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

Caption: Key transformation of the ethanone to its alcohol derivative.

Experimental Protocol: Reduction to α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol

This protocol is a representative procedure based on established methodologies.[3][8]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 102 g (0.4 mol) of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in 300 mL of methanol.

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (or potassium borohydride) in small portions. The addition should be controlled to maintain the reaction temperature around 20-25°C. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:methanol (10:1 v/v) to confirm the consumption of the starting material.

-

Workup and Isolation:

-

Once the reaction is complete, carefully add water to the mixture to quench any unreacted borohydride.

-

Recover the methanol by distillation under reduced pressure.

-

Adjust the pH of the concentrated residue to 7-8 using a 5% sodium bicarbonate solution. This will precipitate the product.

-

-

Purification: Collect the resulting white solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene) to yield the final, high-purity alcohol.[3]

Spectroscopic Characterization

Structural verification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is routinely achieved using a suite of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the expected characteristics are as follows:

-

¹H NMR: The spectrum would show distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, the three protons of the imidazole ring, and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the ketone and the imidazole ring.

-

¹³C NMR: The carbon spectrum would confirm the presence of 11 unique carbon environments, including a downfield signal for the carbonyl carbon (C=O) of the ketone group.

-

Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecular weight of 255.1 g/mol , along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: A prominent absorption band would be observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone.

Authoritative databases like PubChem provide access to collected experimental spectra for this compound.[4]

Applications in Drug Development and Agrochemicals

The primary utility of this compound is as a non-pharmacologically active intermediate. Its value is realized in the downstream products it enables.

Caption: The central role of the ethanone in producing valuable compounds.

-

Pharmaceuticals: As detailed, the reduction of the ketone yields the alcohol precursor to several imidazole antifungal drugs.[3] These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism leads to increased cell permeability and ultimately, fungal cell death.

-

Agrochemicals: The structure is closely related to the fungicide Imazalil, which is widely used to protect fruits and vegetables from fungal diseases.[9][10] The ethanone itself is considered an environmental transformation product of Imazalil, making it relevant for environmental and residue analysis.[4]

-

Research: Preliminary studies have suggested that the compound itself may possess some biological activities, including antimicrobial and antifungal properties, though these are not its primary application.[5]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical. The following information is derived from its Safety Data Sheet (SDS).[6]

-

Hazard Classification: The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Handling Precautions:

-

Storage:

Disposal should be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical destruction facility.[6]

References

- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Smolecule.

- CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Chemsrc.

- Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Royalchem.

- Imazalil: An Outstanding Expert for Fruit Freshguard. Heben Pesticide.

- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. ChemBK.

- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)

- alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. ChemicalBook.

- 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE. ChemicalBook.

- alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis. ChemicalBook.

- Imazalil (Pesticide residues in food: 1977 evalu

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. chembk.com [chembk.com]

- 3. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 4. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O | CID 32232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 46503-52-0 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE | 46503-52-0 [chemicalbook.com]

- 8. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 9. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

- 10. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

An In-Depth Technical Guide to the Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A Key Intermediate in Antifungal Drug Development

Introduction

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a class of potent antifungal agents, including miconazole, econazole, and ketoconazole.[1][2][3] The structural integrity of this molecule, featuring a dichlorinated phenyl ring linked to an imidazole moiety via an ethanone bridge, provides a versatile scaffold for the development of drugs that effectively combat a wide spectrum of fungal infections. This technical guide offers a comprehensive exploration of the prevalent and efficient synthesis pathway for this crucial compound, designed for researchers, scientists, and professionals engaged in the field of drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by detailed experimental insights to ensure reproducibility and a thorough understanding of the synthetic process.

Strategic Approach to Synthesis: A Two-Step Pathway

The most common and industrially scalable synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is achieved through a robust two-step process. This pathway is strategically designed for its efficiency, use of readily available starting materials, and amenability to large-scale production. The overall synthesis is outlined below:

Caption: Overall synthesis pathway for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

The synthesis commences with a Friedel-Crafts acylation reaction between 1,3-dichlorobenzene and chloroacetyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride. This step yields the key α-halo ketone intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The subsequent step involves the N-alkylation of imidazole with this intermediate, proceeding via a nucleophilic substitution mechanism to afford the final target molecule.

Step 1: Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In this synthesis, the dichlorinated benzene ring is activated by the Lewis acid catalyst, facilitating the electrophilic attack of the acylium ion generated from chloroacetyl chloride.

Reaction Mechanism

The reaction is initiated by the formation of a complex between the Lewis acid (AlCl₃) and chloroacetyl chloride, which generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 1,3-dichlorobenzene ring, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring and releases the hydrogen chloride byproduct, with the catalyst being regenerated in the process.

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Experimental Protocol

A detailed experimental procedure for the synthesis of the α-halo ketone intermediate is provided below, based on established methodologies.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Chloroacetyl chloride | 112.94 | 1 mol | 1 |

| 1,3-Dichlorobenzene | 147.00 | 1.1 - 2.0 mol | 1.1 - 2.0 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.1 - 2.0 mol | 1.1 - 2.0 |

Procedure:

-

To a stirred mixture of chloroacetyl chloride (1 mol) and anhydrous aluminum chloride (1.1 - 2.0 mol), slowly add 1,3-dichlorobenzene (1.1 - 2.0 mol) dropwise.

-

Maintain the reaction temperature at 40°C and continue stirring for 3-5 hours.

-

Upon completion of the reaction, carefully pour the reaction mixture into ice-cold water to quench the reaction and decompose the aluminum chloride complex.

-

The crude product precipitates as a solid. Collect the solid by filtration.

-

For purification, the crude product can be recrystallized from n-hexane.

Expected Outcome:

The purified product, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is obtained as a solid with a melting point of 52-54°C.

Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone via N-Alkylation

The second and final step in the synthesis is the N-alkylation of imidazole with the previously prepared 2-chloro-1-(2,4-dichlorophenyl)ethanone. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism

The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in the α-halo ketone. This concerted reaction results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the desired product.

Caption: Simplified mechanism of the N-alkylation step.

Experimental Protocol

The following protocol outlines the procedure for the N-alkylation reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 224.45 | 1 mol | 1 |

| Imidazole | 68.08 | 1 - 3 mol | 1 - 3 |

| Methylene dichloride | - | Sufficient quantity as solvent | - |

Procedure:

-

Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1 mol) and imidazole (1-3 mol) in methylene dichloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to afford the final product as a solid.

Physicochemical Properties and Characterization

The final product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, is typically obtained as an off-white solid.[1] Its identity and purity are confirmed through various analytical techniques.

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₈Cl₂N₂O |

| Molecular Weight | 255.10 g/mol [4] |

| Appearance | Off-white solid[1] |

| Boiling Point | 441.1°C at 760 mmHg[5] |

| Flash Point | 220.6°C[5] |

| Density | 1.38 g/cm³[5] |

Conclusion

The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone via a two-step pathway involving Friedel-Crafts acylation followed by N-alkylation is a well-established and efficient method. This guide has provided a detailed overview of the synthesis strategy, reaction mechanisms, and experimental protocols. The successful synthesis and purification of this key intermediate are critical for the subsequent development of important antifungal medications. The methodologies described are robust and can be adapted for various scales of production, making this a valuable resource for the scientific community engaged in pharmaceutical research and development.

References

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Patsnap Eureka. (n.d.). Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. Retrieved from [Link]

-

ResearchGate. (2025). Click Synthesis' of 1H-1,2,3-Triazolyl-Based Oxiconazole (=(1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime) Analogs. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]

-

AWS. (n.d.). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

ResearchGate. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O | CID 32232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

The Therapeutic Landscape of Dichlorophenyl Imidazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The dichlorophenyl imidazole scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth analysis of this versatile class of compounds, exploring their applications in antifungal, anti-inflammatory, and anticancer therapies. We will delve into the core mechanisms of action, supported by detailed signaling pathways, and provide field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Dichlorophenyl Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. The incorporation of a dichlorophenyl moiety onto this scaffold significantly influences the compound's physicochemical properties, often enhancing its lipophilicity and modulating its interaction with biological targets. This strategic combination has given rise to a diverse family of compounds with a wide spectrum of pharmacological activities. This guide will explore the key therapeutic areas where dichlorophenyl imidazoles have shown significant promise.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Dichlorophenyl imidazole compounds are perhaps most renowned for their potent antifungal activity. This is exemplified by iconic drugs such as Miconazole and Econazole, which have been mainstays in the treatment of fungal infections for decades. The primary mechanism of action for these antifungal agents is the inhibition of the ergosterol biosynthesis pathway, a metabolic route essential for the integrity of fungal cell membranes but absent in humans, thus providing a degree of selective toxicity.[1][2][3]

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

The key molecular target for antifungal dichlorophenyl imidazoles is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), encoded by the ERG11 gene.[3] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the active site of CYP51, these compounds disrupt the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and cell death.[3]

Signaling Pathway: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a multi-step process that is vital for fungal survival. The inhibition of this pathway by dichlorophenyl imidazole compounds is a prime example of targeted therapy.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The determination of the minimum inhibitory concentration (MIC) is a fundamental assay for evaluating the efficacy of new antifungal agents. The broth microdilution method is a standardized and widely accepted protocol.[4][5][6][7][8]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

-

Preparation of Drug Dilutions:

-

Dissolve the dichlorophenyl imidazole compound in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Perform serial two-fold dilutions in RPMI 1640 medium (supplemented with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

-

Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

Anti-inflammatory Potential: Modulation of Kinase Signaling

Several dichlorophenyl imidazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key signaling kinases that play a central role in the inflammatory cascade, such as p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.[9]

Mechanism of Action: Inhibition of p38 MAPK and NF-κB Signaling

The p38 MAPK and NF-κB signaling pathways are crucial for the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11][12] Dichlorophenyl imidazole compounds can interfere with these pathways, leading to a reduction in the inflammatory response. The inhibition of p38 MAPK can prevent the activation of downstream transcription factors, while the inhibition of NF-κB signaling can block the transcription of pro-inflammatory genes.[9][11]

Signaling Pathway: p38 MAPK and NF-κB in Inflammation

The intricate interplay between the p38 MAPK and NF-κB signaling pathways is a critical determinant of the inflammatory response.

Caption: Induction of Apoptosis and Cell Cycle Arrest.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13][14][15][16] Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., human colon cancer cells DLD-1 and HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the dichlorophenyl imidazole compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

The intensity of the purple color is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Quantitative Data Summary

The following table summarizes the biological activities of representative dichlorophenyl imidazole compounds from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

| Compound ID/Class | Therapeutic Application | Assay | Target Organism/Cell Line | Activity (e.g., IC50, MIC) | Reference |

| Miconazole | Antifungal | Broth Microdilution | Candida albicans | MICs often ≤ 1 µg/mL | [17] |

| Econazole | Antifungal | Broth Microdilution | Various Fungi | Potent antifungal activity | [17] |

| Substituted fluorophenyl imidazole | Anti-inflammatory | Carrageenan-induced paw edema | Murine model | Significant inhibition of edema | [9] |

| Imidazole derivatives | Anticancer | MTT Assay | DLD-1 and HCT-116 colon cancer cells | Viability suppressed in a concentration-dependent manner | [18] |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues | Antibacterial | Not specified | Not specified | Preliminary antibacterial activity | [19] |

Conclusion and Future Directions

Dichlorophenyl imidazole compounds have unequivocally established their therapeutic relevance, with a rich history in antifungal drug development and expanding horizons in anti-inflammatory and anticancer research. The versatility of this chemical scaffold, coupled with a deep understanding of its mechanisms of action, provides a fertile ground for the design and synthesis of next-generation therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this promising class of compounds. The integration of computational methods, such as molecular docking, can further accelerate the discovery of novel dichlorophenyl imidazole derivatives with improved pharmacological profiles.

References

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Available from: [Link]

-

Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]

-

Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. Available from: [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Available from: [Link]

-

Ergosterol biosynthesis pathway in Aspergillus fumigatus. ScienceDirect. Available from: [Link]

-

Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is... ResearchGate. Available from: [Link]

-

Dynamical and combinatorial coding by MAPK p38 and NFκB in the inflammatory response of macrophages. PubMed. Available from: [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

-

Modulation of apoptosis signaling pathways and cell cycle regulation. PubMed. Available from: [Link]

-

Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available from: [Link]

-

MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. BioKB. Available from: [Link]

-

MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. PMC. Available from: [Link]

-

Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ScienceDirect. Available from: [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. PMC. Available from: [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available from: [Link]

-

Apoptotic cell signaling in cancer progression and therapy. PMC. Available from: [Link]

-

New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. PubMed. Available from: [Link]

- CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.

-

Targeting Apoptosis Signaling Pathways for Anticancer Therapy. Frontiers. Available from: [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. Available from: [Link]

-

p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. MDPI. Available from: [Link]

-

Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. Patsnap. Available from: [Link]

- CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.

-

Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. ASM Journals. Available from: [Link]

-

SYNTHESIS, ANTIMICROBIAL ACTIVITY, DFT AND MOLECULAR DOCKING STUDIES OF 4. ResearchGate. Available from: [Link]

-

Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. PubMed. Available from: [Link]

-

Antifungal Susceptibility testing: New trends. EDOJ. Available from: [Link]

-

(PDF) In vitro antifungal susceptibility testing. ResearchGate. Available from: [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. PMC. Available from: [Link]

-

Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ResearchGate. Available from: [Link]

-

Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. LinkedIn. Available from: [Link]

-

Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. Available from: [Link]

-

Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. PubMed. Available from: [Link]

-

Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. PubMed. Available from: [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available from: [Link]

-

Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. PMC. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility testing: New trends, EDOJ3(1):1, June, 2007. [edoj.org.eg]

- 7. researchgate.net [researchgate.net]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. clyte.tech [clyte.tech]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. royal-chem.com [royal-chem.com]

- 18. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Structural Elucidation via NMR and Mass Spectrometry

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. This molecule is a notable heterocyclic ketone, structurally related to widely used azole fungicides like imazalil, and serves as a key intermediate in various synthetic pathways.[1][2] For researchers in medicinal chemistry, drug development, and materials science, unambiguous structural verification is paramount. This document is designed to serve as a practical, field-proven guide for scientists, detailing not just the spectral data itself, but the underlying principles and experimental logic required for a confident and self-validating structural assignment. We will explore detailed experimental protocols, interpret ¹H and ¹³C NMR spectra, and delineate the characteristic fragmentation pathways observed in mass spectrometry.

Introduction: The Imperative of Structural Verification

The precise characterization of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical research. The biological activity, physical properties, and synthetic utility of a compound are all intrinsically linked to its atomic connectivity and stereochemistry. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (PubChem CID: 32232) presents a fascinating case study, incorporating three key structural motifs: a dichlorinated aromatic ring, a ketone linker, and a heterocyclic imidazole moiety.[1]

To achieve an irrefutable structural assignment, we employ two of the most powerful analytical techniques in the chemist's arsenal:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It provides a detailed map of the carbon-hydrogen framework, revealing the number of unique atomic environments, their electronic surroundings (chemical shift), neighboring nuclei (spin-spin splitting), and relative abundance (integration).

-

Mass Spectrometry (MS): This method determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, allowing for the confirmation of the elemental formula. Furthermore, the fragmentation patterns generated, particularly under electron ionization (EI), act as a molecular "fingerprint," offering corroborative evidence of the compound's substructures.

This guide is structured to walk the researcher through the entire process, from sample preparation to final data synthesis, ensuring a holistic understanding of the molecule's spectral signature.

Molecular Structure

A clear visual representation is essential before delving into the spectral data. The structure of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, with IUPAC name 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone, is presented below.[1]

Figure 1: Chemical structure of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Experimental Protocols: A Foundation of Trustworthiness

The quality and reliability of spectral data are directly dependent on the rigor of the experimental methodology. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

NMR Data Acquisition

Causality Behind Choices: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without introducing interfering signals in the regions of interest. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm. For ¹³C NMR, its signal is a distinct triplet at ~77 ppm.[3] A high-field spectrometer (e.g., 500 MHz) is chosen to maximize signal dispersion and simplify the interpretation of complex splitting patterns.[3]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolution: Dissolve the sample in ~0.6 mL of Chloroform-d (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 500 MHz FT-NMR spectrometer.

-

¹H NMR Acquisition:

-

Spectral Width: Set to acquire a range from -1 to 12 ppm.

-

Pulse Program: Utilize a standard single-pulse sequence.

-

Number of Scans: Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

Resolution: Ensure a digital resolution of at least 0.15 Hz/point.[4]

-

-

¹³C NMR Acquisition:

-

Spectral Width: Set to acquire a range from 0 to 220 ppm.

-

Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

-

Resolution: Ensure a digital resolution of at least 0.55 Hz/point.[4]

-

Mass Spectrometry Data Acquisition

Causality Behind Choices: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation. This is invaluable for structural confirmation and for creating a mass spectrum that can be compared against spectral libraries. A GC-MS system is suitable as the compound is likely volatile enough for gas chromatography.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start with an initial oven temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Maintain at 230°C.

-

Analysis of ¹H NMR Spectrum

The proton NMR spectrum provides a precise count of the different types of hydrogen atoms in the molecule and reveals their connectivity through spin-spin coupling.

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Spectral Assignments

Based on established chemical shift principles, we can predict the signals for each proton environment.[5]

-

Dichlorophenyl Protons (3H): These protons are in the most deshielded region due to the aromatic ring current and the electron-withdrawing effect of the chlorine atoms and the carbonyl group. We expect three distinct signals.

-

The proton at C-6 (ortho to the carbonyl) will be a doublet.

-

The proton at C-3 (ortho to one Cl and meta to another) will be a doublet of doublets.

-

The proton at C-5 (meta to the carbonyl and ortho to a Cl) will also be a doublet of doublets.

-

-

Methylene Protons (2H): The two protons of the -CH₂- group are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. This signal will be shifted significantly downfield due to the powerful deshielding effects of the adjacent carbonyl group and the electronegative nitrogen of the imidazole ring.

-

Imidazole Protons (3H): The three protons on the imidazole ring have characteristic chemical shifts.[6]

-

The proton at C-2' (between the two nitrogens) is typically the most deshielded.

-

The protons at C-4' and C-5' will appear at slightly higher fields. They will likely be singlets or very finely split doublets due to small coupling constants.

-

Summary of ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | H-2' (Imidazole) |

| ~7.50 | d | 1H | H-3 (Aromatic) |

| ~7.35 | dd | 1H | H-5 (Aromatic) |

| ~7.30 | d | 1H | H-6 (Aromatic) |

| ~7.10 | s | 1H | H-5' (Imidazole) |

| ~6.95 | s | 1H | H-4' (Imidazole) |

| ~5.30 | s | 2H | -CH₂- |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Analysis of ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals every unique carbon atom in the structure, providing a direct count of the carbon environments. In a standard broadband-decoupled spectrum, each signal appears as a singlet.[7][8]

Spectral Assignments

The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making signal assignment more straightforward.[9][10]

-

Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom. It will appear at the lowest field, typically above 190 ppm for a ketone.[9]

-

Aromatic Carbons (C-Ar): The six carbons of the dichlorophenyl ring will appear in the 125-150 ppm region. The two carbons directly bonded to chlorine (C-2 and C-4) will be significantly affected. The quaternary carbon (C-1) bonded to the carbonyl group will also be in this region, and its signal is often of lower intensity.

-

Imidazole Carbons (C-Im): The three carbons of the imidazole ring have characteristic shifts, generally found between 115 and 140 ppm.

-

Methylene Carbon (-CH₂-): This aliphatic carbon is bonded to a carbonyl group and a nitrogen atom, both of which are electron-withdrawing. This will shift its signal downfield into the 50-60 ppm range.

Summary of ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~191.5 | C=O (Ketone) |

| ~138.0 | C-2' (Imidazole) |

| ~136.5 | C-2 (Aromatic, C-Cl) |

| ~132.0 | C-4 (Aromatic, C-Cl) |

| ~131.5 | C-1 (Aromatic, Quaternary) |

| ~130.0 | C-6 (Aromatic, CH) |

| ~129.5 | C-4' (Imidazole) |

| ~128.0 | C-5 (Aromatic, CH) |

| ~127.5 | C-3 (Aromatic, CH) |

| ~119.0 | C-5' (Imidazole) |

| ~55.0 | -CH₂- |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and a fragmentation pattern that serves as a structural fingerprint.

Molecular Ion and Isotope Pattern

The molecular formula is C₁₁H₈Cl₂N₂O. The calculated monoisotopic mass is 254.0014 Da.[1] A critical diagnostic feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in three distinct peaks for the molecular ion cluster:

-

M⁺: (contains two ³⁵Cl atoms) - Relative abundance ~100% (base peak of the cluster).

-

[M+2]⁺: (contains one ³⁵Cl and one ³⁷Cl) - Relative abundance ~65%.

-

[M+4]⁺: (contains two ³⁷Cl atoms) - Relative abundance ~10%.

Observing this 9:6:1 intensity ratio around m/z 254, 256, and 258 is exceptionally strong evidence for the presence of two chlorine atoms.

Fragmentation Pathways

Under 70 eV electron ionization, the molecular ion is energetically unstable and fragments in predictable ways.[11] For ketones, alpha-cleavage is a dominant pathway.[12][13]

Caption: Primary fragmentation pathways for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone under EI-MS.

Key Fragment Ions:

-

m/z 173/175: This prominent ion corresponds to the 2,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺). It is formed by alpha-cleavage of the C-C bond between the carbonyl and the methylene group. The presence of the two-chlorine isotope pattern confirms this assignment.

-

m/z 81: This ion corresponds to the imidazol-1-ylmethyl cation ([C₄H₅N₂]⁺). It arises from alpha-cleavage of the bond between the aromatic ring and the carbonyl carbon.

-

m/z 67: This corresponds to the loss of a methylene group from the m/z 81 fragment, yielding the imidazolyl cation ([C₃H₃N₂]⁺).

Summary of Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 254 / 256 / 258 | [C₁₁H₈Cl₂N₂O]⁺˙ | Molecular Ion (M⁺) |

| 173 / 175 | [C₇H₃Cl₂O]⁺ | α-cleavage: Loss of ·CH₂-Im |

| 81 | [C₄H₅N₂]⁺ | α-cleavage: Loss of ·CO-ArCl₂ |

| 67 | [C₃H₃N₂]⁺ | Loss of CH₂ from m/z 81 |

Conclusion

The structural elucidation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is robustly achieved through the synergistic application of NMR and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a detailed and unambiguous map of the carbon-hydrogen framework, confirming the presence and connectivity of the dichlorophenyl, ketone, methylene, and imidazole moieties. Mass spectrometry corroborates this structure by confirming the exact molecular weight through the molecular ion and, critically, displaying the characteristic 9:6:1 isotopic cluster indicative of two chlorine atoms. The logical and predictable fragmentation pattern, dominated by alpha-cleavage, further solidifies the proposed structure. Together, these self-validating analytical techniques provide the authoritative evidence required by researchers for confident structural assignment in drug discovery and chemical synthesis.

References

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]

-

YouTube. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (2015). LC-MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Scholars Research Library. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Metabolomics Study at the Postharvest Conditions of Cold Storage and Fungicide (Imazalil Sulfate) Treatment in Navel Oranges and Clementine Mandarins. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chinese Journal of Modern Applied Pharmacy. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

USDA ARS. (n.d.). Imazalil residue loading and green mould control in citrus packhouses. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). LC-MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

- 1. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O | CID 32232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolomics Study at the Postharvest Conditions of Cold Storage and Fungicide (Imazalil Sulfate) Treatment in Navel Oranges and Clementine Mandarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Potential endocrine disrupting effects of dichlorophenyl imidazole compounds

Title: Technical Assessment of Endocrine Disrupting Potentials in Dichlorophenyl Imidazole Derivatives Subtitle: A Mechanistic and Experimental Guide for Drug Development & Toxicology

Executive Summary

Dichlorophenyl imidazole compounds (e.g., Miconazole, Econazole, Ketoconazole, and agricultural fungicides like Imazalil) represent a critical class of bioactive agents used widely for their antifungal properties. Their efficacy stems from the inhibition of fungal lanosterol 14α-demethylase (CYP51). However, the structural pharmacophore responsible for this therapeutic effect—the imidazole nitrogen coordinated with a lipophilic dichlorophenyl moiety—exhibits "promiscuous" binding affinity for mammalian cytochrome P450 enzymes.

This technical guide analyzes the endocrine disrupting chemicals (EDC) potential of this class, specifically focusing on the inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (Aromatase) . We provide a rigorous experimental framework for assessing these off-target effects during early-stage drug discovery and safety assessment.

Structural Basis of Endocrine Disruption

The endocrine disrupting potential of dichlorophenyl imidazoles is not random; it is a direct consequence of their Structure-Activity Relationship (SAR).

-

The Imidazole "Warhead": The unhindered nitrogen atom (N-3) of the imidazole ring acts as a strong ligand for the heme iron (Fe) center of cytochrome P450 enzymes. This forms a Type II spectral binding complex, preventing the endogenous substrate from binding and receiving oxygen.

-

The Dichlorophenyl "Anchor": The hydrophobic dichlorophenyl group mimics the steroid backbone (e.g., the A/B rings of cholesterol or testosterone), facilitating entry into the lipophilic active sites of steroidogenic enzymes.